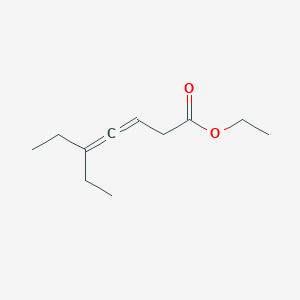

Ethyl 5-ethylhepta-3,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

144222-75-3 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

InChI |

InChI=1S/C11H18O2/c1-4-10(5-2)8-7-9-11(12)13-6-3/h7H,4-6,9H2,1-3H3 |

InChI Key |

SYRDMURGPMSDGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C=CCC(=O)OCC)CC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl 5 Ethylhepta 3,4 Dienoate and Analogous Allenes

Elucidation of Catalytic Cycles and Reaction Pathways

Triple Cascade Catalytic Cycle Analysis

Palladium-catalyzed three-component cascade reactions provide an efficient route for the synthesis of complex molecules from simple precursors, including allenes. A proposed mechanism for such a cascade reaction involving an aryl iodide, an amine, and an allene (B1206475) begins with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by the oxidative addition of the aryl iodide to the Pd(0) catalyst. The subsequent steps involve the insertion of the allene and migratory insertion of the aryl group. Nucleophilic attack by the amine on the resulting complex liberates the product, and the catalyst is regenerated through reductive elimination facilitated by a base. acs.org

The regioselectivity of these reactions, particularly the preferential attack at the less sterically hindered carbon to form the α-adduct, is a key aspect of the mechanism. acs.org This selectivity is often dictated by the equilibrium between the anti-π-allyl complex and two η1 palladium complexes. acs.org The stereoselectivity, leading to the formation of specific isomers (e.g., Z-isomers), is also a critical feature influenced by the reaction components' steric and electronic properties. acs.org

In some instances, cascade reactions can be initiated by strained intermediates. For example, a strain-promoted cascade can proceed through benzyne, benzocyclobutene, and cyclic allene intermediates, ultimately driven by the high potential energy of alkyne triple bonds. acs.orgresearchgate.net

Insights into Kinetic Resolution Mechanisms

Kinetic resolution offers a powerful strategy for the separation of enantiomers of racemic allenes and allenoates. This is achieved by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

One notable example is the kinetic resolution of racemic 2,3-allenoates through a 1,3-dipolar cycloaddition catalyzed by a chiral bisphosphoric acid. This process yields optically active 3-methylenepyrrolidine derivatives and allows for the recovery of the unreacted, enantiomerically enriched 2,3-allenoates. acs.org The efficiency of this resolution is influenced by factors such as the substituents on the allenoate and the catalyst loading. acs.org

Another approach involves the γ-addition of allenoates to racemic aldehydes, which can proceed with high diastereo- and enantioselectivity. acs.orgresearchgate.net This method has been successfully applied to the synthesis of natural products, demonstrating its synthetic utility. acs.orgresearchgate.net The stereochemical outcome of these reactions can be highly specific, in some cases favoring anti-Felkin–Anh addition products. acs.org

Dynamic kinetic resolution (DKR) represents a more advanced strategy where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. This has been achieved for racemic allenes through processes like the Rauhut-Currier reaction and chemoenzymatic methods combining a lipase (B570770) with a palladium catalyst for racemization. researchgate.netnih.govwikipedia.org In palladium-catalyzed hydroamination of racemic internal allenes, computational studies suggest a mechanism involving the protonation of a Pd(0)-coordinated allene, followed by a C-N bond-forming nucleophilic attack, which is the stereo- and enantioselectivity-determining step. rsc.org

Table 1: Examples of Kinetic Resolution of Racemic Allenes/Allenoates

| Reaction Type | Catalyst/Reagent | Products | Key Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Chiral Bisphosphoric Acid | Optically active 2,3-allenoates and 3-methylenepyrrolidines | Differential reaction rates of enantiomers | acs.org |

| γ-Addition to Aldehydes | Chiral Catalyst | γ-adduct as a single isomer | High diastereo- and enantioselectivity | acs.orgresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Lipase and Palladium Catalyst | Enantiopure acylated product | In situ racemization of unreacted enantiomer | researchgate.netnih.gov |

| DKR via Hydroamination | Palladium Catalyst with Chiral Ligand | Enantiopure hydroamination products | Outer-sphere nucleophilic attack as selectivity-determining step | rsc.org |

Diradical Pathways in Cycloaddition Reactions

Cycloaddition reactions involving allenes can proceed through various mechanisms, with diradical pathways being significant, particularly in thermal [2+2] cycloadditions. Quantum chemical calculations have indicated that the intramolecular [2+2] cycloaddition of allene-ynes likely proceeds through a stepwise diradical pathway. acs.org In this mechanism, one of the radical centers is stabilized through allylic delocalization. acs.org

While some cycloadditions clearly involve diradical intermediates, others, such as certain 1,3-dipolar cycloadditions, are suggested to be concerted, albeit asynchronous, processes. acs.orgnih.gov Computational studies help in distinguishing between these pathways by analyzing the potential energy surfaces and the lifetimes of any proposed intermediates. acs.org

Mechanism of Gold(I)-Catalyzed C-O Bond Formation and Protodeauration

Gold(I) catalysts are highly effective in promoting the nucleophilic addition of various species to allenes, often leading to C-O bond formation. A common mechanistic feature of these reactions is the activation of the allene by the gold(I) catalyst, which generates an allyl-cationic alkenylgold species. acs.org This intermediate can then be attacked by a nucleophile.

A crucial and often rate-determining step in many gold-catalyzed cycles is protodeauration, where a proton source cleaves the carbon-gold bond of an intermediate, regenerating the active catalyst and forming the final product. nih.govacs.org The efficiency of protodeauration is significantly influenced by the electronic properties of the ligands on the gold catalyst and the nature of the substituents on the vinylgold(I) intermediate. nih.govacs.org Electron-donating groups on the phosphine (B1218219) ligands of the gold catalyst can accelerate protodeauration by strengthening the Au-P bond in the resulting product, thus providing a thermodynamic driving force. acs.org

Systematic studies on the protodeauration of isolated vinylgold(I) complexes have revealed that noncovalent interactions between the proton donor (e.g., a phenol) and the vinylgold(I) complex can also play a significant role in accelerating this step. nih.gov In some gold-catalyzed reactions, such as protodecarboxylation, the protodeauration of an arylgold intermediate can become competitive with the decarboxylation process, especially at high substrate conversions, and this switch in the rate-limiting step can be dependent on the pKa of the proton source. nih.gov

Table 2: Factors Influencing Protodeauration in Gold(I) Catalysis

| Factor | Influence on Protodeauration Rate | Mechanistic Rationale | Reference(s) |

|---|---|---|---|

| Electron-donating ligands on Au | Accelerates | Strengthens the Au-P bond in the product, providing a thermodynamic driving force. | acs.org |

| π-donating substituents on vinyl group | Accelerates | Weakens the Au-C bond, lowering the activation energy. | acs.org |

| π-accepting substituents on vinyl group | Decelerates | Strengthens the Au-C bond, increasing the activation energy. | acs.org |

| Noncovalent interactions | Accelerates | Stabilizes the transition state. | nih.gov |

| Acidity (pKa) of proton source | Influences rate | Can alter the rate-limiting step of the overall catalytic cycle. | nih.gov |

Hydrocupration Mechanisms and Allylcopper Intermediates

Copper-catalyzed reactions provide a versatile platform for the functionalization of allenes, often proceeding through the formation of allylcopper intermediates. nih.govresearchgate.netrsc.org These intermediates are typically generated via the element-cupration of the allene, such as hydrocupration, borocupration, or silylcupration. nih.govresearchgate.net

In hydrocupration, a copper hydride species adds across one of the double bonds of the allene. nih.gov This process can lead to different allylcopper regioisomers. Subsequent reaction of the allylcopper intermediate with an electrophile, such as an aldehyde, ketone, or imine, can occur at either the α or γ position. nih.gov The regioselectivity of this step is a key determinant of the final product structure. For instance, in some reactions, kinetic α-addition may be reversible, allowing for the thermodynamic γ-addition product to be formed selectively. nih.gov

Computational and experimental studies have provided insights into the transition states that govern the stereoselectivity of these reactions. For example, in the borocupration of allenes followed by reaction with an imine, a chair-like transition state has been proposed to explain the observed diastereoselectivity. nih.gov Similarly, in the hydrocupration of allenes and subsequent reaction with anhydrides, the enantioselectivity is rationalized by considering the relative energies of competing transition states. rsc.org The isomerization of different allylcopper intermediates can also occur via a 1,3-copper shift, and these interconversions are often facile. rsc.org

Palladium-Catalyzed Vinylpalladium Intermediates

Palladium catalysis is a cornerstone of modern organic synthesis, and reactions involving allenes often proceed through the formation of vinylpalladium intermediates. These species are typically generated from the oxidative addition of a palladium(0) complex to a halide or triflate, followed by the insertion of an allene, or through the C-H activation of an allene. acs.org

In the Heck reaction, a classic palladium-catalyzed C-C bond-forming reaction, the mechanism involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, followed by the migratory insertion of an alkene to form a palladium(II) intermediate. byjus.comwikipedia.orgnumberanalytics.com When an allene is used instead of a simple alkene, a vinylpalladium intermediate can be formed. Subsequent β-hydride elimination leads to the product and regenerates the active catalyst. byjus.comwikipedia.org

More recently, palladium-catalyzed oxidative cross-coupling reactions of two different allenes have been developed. acs.org The proposed mechanism involves the selective allenic C-H activation of one allene, assisted by a directing group, to generate a vinylpalladium intermediate. acs.org This intermediate is then trapped by a second, less substituted allene via a Heck-type pathway, leading to the cross-coupled product. acs.org The formation and reactivity of these vinylpalladium intermediates are central to the success and selectivity of a wide range of palladium-catalyzed transformations of allenes. uwindsor.ca

Radical Intermediate Formation and Trapping

The reactivity of allenes in radical reactions is complex due to the presence of two orthogonal π-systems, which allows for radical attack at the terminal (C1 or C3) or central (C2) carbon atoms. illinois.edu The regioselectivity of this attack is governed by a combination of factors, including the nature of the attacking radical, the substitution pattern of the allene, and reaction conditions. illinois.edu

In many instances, radical addition to the central carbon of the allene is favored, leading to the formation of a stabilized allylic radical. illinois.edunih.gov For example, the addition of a bromine radical to an allene typically occurs at the central carbon to generate a 2-bromoallyl radical intermediate. nih.gov Similarly, nitro radicals generally attack the central carbon of most allene substrates. illinois.edu However, the outcome can be influenced by the steric bulk of the attacking radical. Larger carbon-centered radicals, such as those derived from malononitriles, may favor attack at the central carbon due to steric hindrance at the terminal positions. illinois.edu

Conversely, trifluoromethyl radicals and perfluoroalkyl radicals tend to add to a terminal carbon, specifically at the less substituted double bond of the allene. illinois.edu The formation of these radical intermediates can be followed by trapping with another species to yield the final product. For instance, in a three-component coupling reaction, a 2-bromoallyl radical, formed from the addition of a bromine radical to an allene, can attack an electron-deficient alkene. nih.gov

Computational studies have provided further insight into these radical pathways. For example, the reaction of butadiene with allene can proceed through a stepwise mechanism involving a diradical intermediate, which can then cyclize to form either a Diels-Alder or a [2+2] cycloaddition product. acs.orgnih.gov The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway.

Proton Transfer Mechanisms in Isomerization

Proton transfer is a fundamental step in many chemical transformations, including the isomerization of allenes. masterorganicchemistry.com In the context of allene chemistry, proton transfer can be involved in the conversion of alkynoates to allenoates, a reaction often mediated by organocatalysts. acs.org

Detailed computational studies, such as those using density functional theory (DFT), have elucidated the mechanisms of these isomerization reactions. acs.org For the organocatalyzed isomerization of alkynoates, the process typically involves two proton transfer steps. acs.org The first step is the transfer of a proton from the substrate to the catalyst, forming an intermediate. The second step involves the transfer of the same proton back from the catalyst to a different carbon atom on the substrate, yielding the final allenoate product. acs.org

Computational studies on the protonation of allene itself have shown that protonation at the central carbon (C2) to form the allyl cation is thermodynamically favored over protonation at a terminal carbon. nih.gov However, the activation enthalpy can favor terminal protonation under certain conditions. nih.gov

Spectroscopic Studies for Mechanistic Confirmation (e.g., NMR monitoring of intermediates)

Spectroscopic techniques are indispensable for confirming proposed reaction mechanisms and identifying transient intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring the progress of a reaction and characterizing the structures of intermediates and products.

In the study of a gold-catalyzed cross-coupling reaction to form allenes, NMR spectroscopy was instrumental in identifying key intermediates. nih.gov Observations such as color changes in the reaction mixture prompted the isolation and characterization of reaction components at different stages. For example, the formation of a deep green solution upon addition of a phenylacetylene (B144264) to the gold catalyst, which then turned pale yellow after adding an enamine, suggested a two-step pre-catalytic process. nih.gov

By concentrating these solutions and analyzing the residues by ¹H and ¹³C NMR, researchers were able to identify an η²-coordinated gold-alkyne complex and a subsequent mixture of a neutral gold acetylide complex and an ammonium (B1175870) salt. nih.gov The characteristic chemical shifts in the ¹³C NMR spectrum, particularly the signals in the allene region (around 203.7, 102.4, and 95.7 ppm), confirmed the formation of the allene product. nih.gov Furthermore, isotopic labeling studies, where a deuterated starting material is used, can be analyzed by NMR to trace the path of specific atoms throughout the reaction, providing definitive evidence for the proposed mechanism. nih.gov

Steric and Electronic Influences on Reaction Regio- and Stereoselectivity

The outcome of reactions involving allenes, in terms of both regioselectivity (which bond is formed where) and stereoselectivity (the spatial arrangement of the atoms), is heavily influenced by steric and electronic factors. nih.govacs.org

Electronic Effects: The electronic properties of substituents on the allene and the reacting partner can direct the course of a reaction. In electrophilic additions, the differing electronic nature of the two double bonds in an unsymmetrically substituted allene determines the regioselectivity of the attack. acs.org For example, in Pd-catalyzed Heck-type reactions of allenes, electron-donating groups on the aryl iodide coupling partner can lead to poor stereoselectivity by affecting the isomerization equilibrium of the intermediate organopalladium complex. nih.gov Computational studies on alkyl-substituted allenes have shown that the substituent can render one of the π bonds more electron-poor, thereby directing the regioselective addition of a diene. nih.gov

Steric Effects: Steric hindrance plays a significant role in controlling the approach of reactants and influencing the stability of transition states. In the Diels-Alder reaction of a cyclic allene with 2,5-dimethylfuran, unfavorable steric interactions between the methyl groups on both the allene and the furan (B31954) in the exo transition state lead to a high preference for the endo product. nih.gov Similarly, in the Pd-catalyzed Heck-type reaction of allenes, the stereochemistry of the resulting 1,3-diene is proposed to be controlled by minimizing A¹,³ strain (allylic strain) between a substituent on the allene and the bulky catalyst in the intermediate π-allyl palladium complex. nih.gov The ratio of E/Z isomers in the products of electrophilic additions of areneselenenyl halides to allenes is also found to be dependent on the steric bulk of the substituents. researchgate.net

The interplay between steric and electronic effects is often complex. In some cases, these effects can be competing. For instance, the selectivity in the reaction of an allene with N-phenylpyrrole was found to be lower due to competing electronic and steric influences along the endo and exo reaction pathways. nih.gov In intramolecular reactions of allene-tethered arynes, the substitution pattern on the allene dictates whether the reaction proceeds via an Alder-ene pathway or a [2+2] cycloaddition, highlighting the delicate balance of these controlling factors. rsc.org

Table of Reaction Parameters and Outcomes

Table of Compounds Mentioned

Computational Chemistry and Theoretical Studies on Allenic Esters

Conformational Analysis of Allenic Esters

The rotation around the single bond connecting the allene (B1206475) moiety to the ester group gives rise to different conformers. The relative stability of these conformers is determined by a balance of electronic (conjugation) and steric effects.

For an allenoic ester, the two primary planar conformations are the s-trans and s-cis forms, defined by the dihedral angle of the O=C-C=C backbone.

s-trans conformation: The carbonyl group and the C=C double bond are on opposite sides of the connecting single bond. This is generally the more stable conformation as it minimizes steric repulsion between the substituents on the ester and the allene.

s-cis conformation: The carbonyl group and the C=C double bond are on the same side of the connecting single bond. This conformation is typically higher in energy due to steric hindrance. pitt.edu

In Ethyl 5-ethylhepta-3,4-dienoate, the ethyl group at the C5 position introduces significant steric bulk. This bulk would create a strong steric clash with the ethyl ester group in a planar s-cis arrangement. Therefore, the molecule is expected to overwhelmingly favor the s-trans conformation or a slightly twisted (non-planar) conformation to alleviate this strain. The stability difference between s-cis and s-trans conformers in similar diene systems can be on the order of several kcal/mol. pitt.edu

Table 2: Factors Influencing Conformational Stability

| Factor | Description | Favored Conformation |

|---|---|---|

| Conjugation | Overlap of π-orbitals of the C=C and C=O bonds. | Planar conformations (s-cis or s-trans) to maximize overlap. |

| Steric Hindrance | Repulsive interaction between bulky groups (e.g., ethyl groups). | s-trans conformation to minimize spatial clash. |

| Dipole-Dipole Interactions | Interactions between polar bonds. | Can influence the preference for s-cis vs. s-trans but is often secondary to steric effects. |

Theoretical Studies of Reaction Mechanisms

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, chemists can identify the structures of transition states and determine the activation energy barriers, which govern reaction rates. libretexts.orgchemicaltimes.in

The activation energy (Ea) is the minimum energy required for reactants to transform into products, passing through a high-energy, unstable arrangement known as the transition state. chemicaltimes.inkhanacademy.org Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of this activated complex. wikipedia.orglibretexts.org

For allenoic esters, computational studies can model various reactions, such as nucleophilic additions or cycloadditions. The perpendicular π systems of the allene offer multiple sites for attack, and theoretical calculations can predict the regioselectivity and stereoselectivity of such reactions.

Example of a Theoretical Reaction Study: Consider the nucleophilic attack on an allenoic ester. A nucleophile can attack either the central sp-hybridized carbon (C4) or the carbonyl carbon. Computational modeling (e.g., using Density Functional Theory, DFT) can calculate the energy of the transition states for both pathways.

Pathway A (Attack at C4): Leads to an enolate intermediate.

Pathway B (Attack at Carbonyl C): Standard 1,2-addition to the ester.

The calculated activation energies would reveal which pathway is kinetically favored. The pathway with the lower activation energy barrier will be the faster reaction. khanacademy.org Although specific Ea values for this compound are not published, data from analogous systems show that activation energies for such transformations are readily calculable and provide critical mechanistic insights. chemicaltimes.in

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Attack

| Reaction Pathway | Attacked Carbon | Transition State Energy (Relative) | Activation Energy (Ea) | Kinetic Product |

|---|---|---|---|---|

| Pathway A | C4 (Allenic) | Lower | Lower | Favored |

| Pathway B | Carbonyl Carbon | Higher | Higher | Disfavored |

(This table is illustrative of the type of data generated from computational studies and does not represent experimental values for the title compound.)

These theoretical investigations are crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic routes involving allenoic esters. chemicaltimes.in

Transition State Characterization and Activation Energy Barriers

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of allenoate chemistry. researchgate.net It is frequently used to model reaction pathways, predict the stability of intermediates, and understand the origins of catalytic activity and selectivity. escholarship.orgnih.gov

A key area of application is in the study of Lewis base-catalyzed reactions with allenoates. For instance, computational studies at the M06-2X/6-31+G* level of theory have been used to investigate the zwitterionic adducts formed between methyl allenoate and various Lewis bases like N-heterocyclic carbenes (NHCs), phosphines, and amines. rsc.org These calculations reveal that the addition can produce either Z- or E-type adducts. rsc.org In the gas phase, the formation of Z-type adducts is typically more favorable due to electrostatic interactions. rsc.org DFT calculations also show that the α-carbon of the allenic system in these adducts is more nucleophilic than the γ-carbon. rsc.org

DFT is also instrumental in elucidating the mechanisms of more complex transformations. In a phosphine-catalyzed (3+2) annulation reaction between allenoates and 3-methyleneindolin-2-ones, DFT calculations were employed to map out the potential energy surfaces for different reaction pathways. rsc.org These studies identified multiple competing pathways and showed how intramolecular and intermolecular hydrogen bonds stabilize the respective transition states, thereby controlling the high regio- and stereoselectivity observed. rsc.org The calculations highlighted that strengthening hydrogen bonds in the transition state is a key stabilizing factor. rsc.org Similarly, DFT calculations have been used to demonstrate that the synthesis of certain benzazepines proceeds via a C-H activation mechanism involving metalation-deprotonation (CMD). nih.gov

The choice of DFT functional and basis set is crucial for obtaining accurate results. Common combinations for studying organic reactions include the B3LYP functional with basis sets like cc-pVQZ or 6-311++G(d,p), often paired with a solvation model to account for solvent effects. nih.govresearchgate.net

| Catalyst Type | Key Computational Finding | Theoretical Method |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Provide the lowest energy barriers for addition and form the most stable adducts. | M06-2X/6-31+G* |

| Amines | Catalyzed reactions tend to follow the kinetically preferred pathway. | |

| Phosphines | The exergonic formation of the P-ylide thermodynamically favors [3+2] cycloaddition reactions. |

Distortion/Interaction-Activation Strain Energy Model Analysis

The Distortion/Interaction-Activation Strain Model, also known as the Activation Strain Model (ASM), is a computational method used to analyze the activation barriers of chemical reactions. wikipedia.orgvu.nl This model deconstructs the potential energy of a reaction into two primary components: the activation strain (ΔEstrain) and the interaction energy (ΔEint). nih.govwikipedia.org

Interaction Energy (ΔEint): This term accounts for the stabilizing interactions (such as electrostatic, orbital, and dispersion interactions) between the distorted reactant molecules as they approach each other along the reaction coordinate. vu.nl

The transition state is understood as the point along the reaction coordinate where the stabilizing interaction energy finally overcomes the destabilizing strain energy. nih.govvu.nl By analyzing how these two components change, the ASM provides deep insights into the factors that control reaction rates and selectivity. vu.nl It has been successfully applied to a wide range of organic and inorganic reactions, including cycloadditions, substitutions, and eliminations. nih.govvu.nl

In the context of allenoates like this compound, the ASM could be used to analyze cycloaddition reactions. For example, in a [3+2] annulation, the model could explain the preference for a specific regio- or stereoisomer by comparing the strain and interaction energies for the different possible pathways. A lower activation barrier for one pathway would result from either a less significant strain penalty for the reactants to achieve the transition state geometry or a more favorable interaction energy between the reacting partners in that specific orientation.

| Reaction Pathway | Activation Strain (ΔEstrain) | Interaction Energy (ΔEint) | Resulting Activation Barrier (ΔE‡) | Outcome |

|---|---|---|---|---|

| Pathway A | High | Strongly Stabilizing | Low | Kinetically Favored |

| Pathway B | Low | Weakly Stabilizing | High | Kinetically Disfavored |

| Pathway C | High | Weakly Stabilizing | Very High | Kinetically Disfavored |

Solvent Effects on Reaction Pathways

Solvents can profoundly influence the course of a chemical reaction by altering the energies of reactants, intermediates, and transition states. numberanalytics.comnih.gov Computational studies are essential for quantifying these effects and understanding how solute-solvent interactions can steer a reaction toward a specific outcome. nih.gov Solvents can change reaction mechanisms by stabilizing or destabilizing key species; for example, polar solvents are known to stabilize charged intermediates, potentially favoring an ionic pathway over a concerted one. numberanalytics.comyoutube.com

For allenoate systems, solvent choice can dictate the geometry of intermediates and the selectivity of reactions. Computational studies on the formation of Lewis base-allenoate adducts have shown that the solvent environment plays a critical role. rsc.org While Z-type adducts are favored in the gas phase, the yield of E-type adducts increases with the permittivity (polarity) of the solvent. rsc.org This indicates that more polar solvents preferentially stabilize the transition state leading to the E-isomer.

Experimental and computational investigations of a phosphine-catalyzed annulation of allenoates demonstrated that solvent choice impacts both reactivity and enantioselectivity. rsc.org Reactions in toluene (B28343) provided the highest enantioselectivity, whereas more polar solvents like THF or acetonitrile (B52724) resulted in slower rates and lower selectivity. rsc.org This suggests that the specific interactions between the solvent and the catalytic complex are finely tuned and that polarity is not the only factor. Ultrafast laser spectroscopy studies confirm that specific solute-solvent interactions, such as hydrogen bonding, can significantly modify excited-state dynamics and reaction pathways. nih.gov

| Reaction System | Solvent Condition | Observed/Predicted Effect | Reference |

|---|---|---|---|

| Lewis Base + Methyl Allenoate Adduct Formation | Gas Phase (No Solvent) | Z-type adduct is favored. | rsc.org |

| Increasing Solvent Permittivity | Yield of E-type adduct increases. | ||

| Phosphine-Catalyzed (3+2) Annulation | Toluene (Less Polar) | Highest reactivity and enantioselectivity. | rsc.org |

| THF / Acetonitrile (More Polar) | Slower reaction rate and decreased enantioselectivity. |

Chirality and Stereochemical Predictions in Allenic Systems

Allenes are a unique class of compounds that can exhibit axial chirality. masterorganicchemistry.com Unlike molecules with a stereogenic center (a carbon with four different substituents), the chirality of an allene arises from the non-planar arrangement of groups around the C=C=C axis. youtube.comkhanacademy.org An allene molecule is chiral if both of its terminal carbons are substituted with two different groups. masterorganicchemistry.com If either end has two identical substituents, the molecule will possess a plane of symmetry and be achiral. masterorganicchemistry.com this compound is a chiral allene because the C3 atom is bonded to a hydrogen and an ethyl ester group, while the C5 atom is bonded to a hydrogen and an ethyl group.

Predicting the stereochemical outcome of reactions that form chiral allenes is a significant challenge and a key area for computational investigation. nih.gov Understanding the three-dimensional arrangement of atoms is crucial as it dictates the molecule's properties and biological activity. numberanalytics.com

Computational chemistry, particularly DFT, is used to predict the stereoselectivity of reactions involving allenoates. rsc.org By modeling the transition states that lead to different stereoisomeric products, researchers can determine the most likely reaction pathway. escholarship.org The stereochemical outcome is dictated by the relative energy barriers of these competing transition states; the pathway with the lowest activation energy will be the dominant one, leading to the major product. numberanalytics.com

For example, in the enantioselective (3+2) annulation of allenoates catalyzed by a chiral phosphine (B1218219), DFT calculations were performed to understand the origin of the high stereoselectivity. rsc.org The models revealed that specific hydrogen bonding interactions between the catalyst-allenoate complex and the other reactant stabilized one transition state (TS1-A) over others. rsc.org This stabilization lowered the energy barrier for one specific pathway, explaining the preferential formation of one enantiomer. Such computational analyses are invaluable for rationalizing observed selectivities and for the rational design of new, more effective chiral catalysts. illinois.edu

| Transition State | Key Stabilizing Interaction | Calculated Relative Energy Barrier | Predicted Outcome |

|---|---|---|---|

| TS1-A (leading to major product) | Strengthened CH···O hydrogen bond (2.350 Å) | Lower | Favored Pathway |

| TS1-B (leading to minor product) | Less favorable interactions | Higher | Disfavored Pathway |

| TS1-C (alternative pathway) | Less favorable interactions | Higher | Disfavored Pathway |

Applications of Ethyl 5 Ethylhepta 3,4 Dienoate and Allenic Esters in Complex Organic Synthesis

Chiral Building Blocks in Asymmetric Synthesis

The inherent axial chirality of appropriately substituted allenes makes them valuable precursors in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. researchgate.net Allenic esters, including ethyl 5-ethylhepta-3,4-dienoate, can be synthesized in enantiomerically enriched forms, which then transfer their chirality to the products of subsequent reactions. researchgate.netnih.govnih.gov This strategy has proven effective in establishing stereocenters with a high degree of control. researchgate.net

Synthesis of Optically Active Amino Acid Derivatives

Allenic esters have been successfully employed in the synthesis of optically active amino acid derivatives, which are fundamental components of peptides and proteins and are crucial in drug discovery. One notable application involves the [3+2] cycloaddition reaction between allenic esters and azlactones, catalyzed by phosphines. This method yields cyclic α-amino esters which can then be converted to the desired amino acid derivatives. researchgate.net This approach allows for the creation of amino acids with quaternary stereocenters.

Another strategy involves the catalytic asymmetric α-allenylic alkylation of amino acid esters. acs.org By combining chiral aldehyde and palladium catalysis, researchers have been able to synthesize a wide array of unnatural α,α-disubstituted amino acid esters in good yields and with high stereoselectivity. acs.org These methods provide access to a diverse range of non-proteinogenic amino acids, expanding the chemical space for peptide and drug design. The classic Strecker synthesis and variations like the amidomalonate synthesis also provide routes to α-amino acids, though their direct application with complex allenes like this compound is less commonly documented. masterorganicchemistry.comlibretexts.org

Table 1: Selected Methods for Synthesizing Optically Active Amino Acid Derivatives Using Allenic Esters

| Method | Reactants | Catalyst/Reagent | Product Type | Ref. |

| [3+2] Cycloaddition | Allenic ester, Azlactone | Phosphine (B1218219) | Cyclic α-amino ester | researchgate.net |

| Asymmetric α-Allenylic Alkylation | Amino acid ester, Allenylic carbonate | Chiral aldehyde/Palladium | α,α-Disubstituted amino acid ester | acs.org |

Construction of All-Carbon Quaternary and Tertiary Stereocenters

The creation of all-carbon quaternary stereocenters, a carbon atom bonded to four other carbon atoms, is a significant challenge in organic synthesis. nih.gov Allenic esters have proven to be valuable substrates for achieving this goal. For instance, iridium-catalyzed hydrohydroxymethylation of CF3-allenes using methanol (B129727) allows for the formation of products with CF3-bearing all-carbon quaternary stereocenters with high enantioselectivity. nih.gov

Similarly, the construction of tertiary stereocenters has been effectively addressed using allenic precursors. Copper-catalyzed allylic substitution reactions using an allenylboronic acid pinacol (B44631) ester enable the formation of allene-bearing tertiary and quaternary carbon centers with high yield and enantiomeric ratios. acs.org Furthermore, palladium-catalyzed asymmetric α-arylation of ester enolates has been developed to form tertiary stereocenters, a reaction that has been successfully applied in the synthesis of pharmaceuticals like (S)-Naproxen. acs.org Synergistic palladium and chiral primary amine catalysis has also been used for the asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes, leading to allenes with all-carbon quaternary centers. nih.gov

Table 2: Examples of Reactions for Constructing All-Carbon Stereocenters

Scaffold Construction for Complex Molecular Architectures

The unique reactivity of allenic esters makes them ideal starting materials for the construction of diverse and complex molecular scaffolds, which form the core of many larger molecules.

Formation of Polycyclic Compounds (e.g., dendralenes, bicyclic systems)

Allenic esters can participate in a variety of cycloaddition reactions to form polycyclic systems. For example, chiral allenoates can undergo Diels-Alder reactions to create bicyclic structures. nih.gov These reactions can proceed with a high degree of stereocontrol, transferring the axial chirality of the allene (B1206475) to the newly formed stereocenters in the cyclic product. The ability to form bridged bicyclic compounds highlights the utility of allenic esters in generating complex three-dimensional structures. nih.gov

Preparation of Functionalized Heterocyclic Systems (e.g., γ-lactones, γ-lactams, dihydrofurans, imidazoles, piperidines)

Allenic esters are versatile precursors for a wide range of heterocyclic compounds. For instance, the reaction of allenic esters with various nucleophiles can lead to the formation of γ-lactones and γ-lactams. The stereospecific conversion of allenic acids and esters to butenolides (a type of γ-lactone) has been well-established. nih.gov

Furthermore, the intramolecular cyclization of functionalized allenic esters can yield dihydrofurans. nih.gov Phosphine-catalyzed [3+2] cycloaddition reactions of allenoates with imines can produce highly functionalized pyrrolidines and piperidines. These reactions often proceed with high regio- and stereoselectivity. The reactivity of allenic esters also extends to the synthesis of other heterocycles like imidazoles, demonstrating their broad utility in heterocyclic chemistry.

Strategic Intermediates in Natural Product and Drug-like Molecule Synthesis

The ability of allenic esters to participate in a wide range of stereoselective transformations has made them valuable intermediates in the total synthesis of natural products and the development of drug-like molecules. researchgate.netnih.govthieme-connect.com Their unique reactivity allows for the efficient construction of key structural motifs found in biologically active compounds. thieme-connect.com

For example, the asymmetric synthesis of polyfunctionalized allenic esters has been a key step toward the synthesis of iphionane sesquiterpenes. researchgate.net In the enantioselective total synthesis of the potent enzyme inhibitor actinophyllic acid, an allenoate was used as a crucial coupling partner. nih.gov The manzacidins, a family of marine alkaloids with interesting biological activities, have also been targeted for synthesis using methods involving the asymmetric α-allenylic alkylation of amino acid esters with allene precursors. acs.org These examples underscore the strategic importance of allenic esters in accessing complex and medicinally relevant molecular architectures. researchgate.net

Role in Multi-Component Coupling Reactions for Molecular Diversity

Multi-component reactions (MCRs) have emerged as a powerful strategy in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single operation. This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov Allenic esters, including this compound, are valuable substrates in such reactions due to the versatile reactivity of the allene moiety, which can be selectively functionalized to create multiple new bonds and stereocenters. The unique electronic and steric properties of the allene allow for a range of transformations, often catalyzed by transition metals like palladium and rhodium, leading to a diverse array of molecular scaffolds. pitt.edu

The application of allenic esters in MCRs facilitates the synthesis of complex heterocyclic and carbocyclic structures, which are of significant interest in medicinal chemistry and materials science. acs.orgnih.gov By carefully selecting the catalyst, coupling partners, and reaction conditions, chemists can control the regioselectivity and stereoselectivity of the transformations, further expanding the accessible molecular diversity.

Palladium-Catalyzed Multi-Component Reactions

Palladium catalysis has been instrumental in developing multi-component reactions involving allenic esters. acs.org A notable example is the palladium-catalyzed bisfunctionalization of allenyl esters, where an allenic ester reacts with a nucleophile and an electrophile in a single pot to generate highly substituted products.

One such reaction involves the three-component coupling of an allenyl ester, a boronic acid, and an aldehyde. nih.govacs.org This process typically yields α,β-unsaturated δ-lactones with high levels of chemo-, regio-, and diastereoselectivity. For instance, the reaction of ethyl 2,3-butadienoate with various aromatic, heteroaromatic, and vinylic boronic acids and benzaldehyde, in the presence of a palladium catalyst, affords the corresponding disubstituted α,β-unsaturated δ-lactones in good yields. nih.gov The regiochemistry of this transformation is controlled by the ester group of the allenoate. The proposed mechanism involves the formation of a π-allylpalladium(II) complex as a key intermediate. nih.govacs.org

The versatility of this method allows for the generation of a library of compounds by simply varying the boronic acid and aldehyde components, showcasing the power of MCRs in achieving molecular diversity.

Table 1: Palladium-Catalyzed Three-Component Synthesis of α,β-Unsaturated δ-Lactones

| Entry | Allenic Ester | Boronic Acid (R¹) | Aldehyde (R²) | Catalyst | Product | Yield (%) | Ref |

| 1 | Ethyl 2,3-butadienoate | Phenylboronic acid | Benzaldehyde | [Pd₂(dba)₃]/P(OPh)₃ | 4-Phenyl-6-phenyl-α,β-unsaturated δ-lactone | 78 | nih.gov |

| 2 | Ethyl 2,3-butadienoate | 4-Methoxyphenylboronic acid | Benzaldehyde | [Pd₂(dba)₃]/P(OPh)₃ | 4-(4-Methoxyphenyl)-6-phenyl-α,β-unsaturated δ-lactone | 75 | nih.gov |

| 3 | Ethyl 2,3-butadienoate | 2-Thienylboronic acid | Benzaldehyde | [Pd₂(dba)₃]/P(OPh)₃ | 4-(2-Thienyl)-6-phenyl-α,β-unsaturated δ-lactone | 62 | nih.gov |

| 4 | Ethyl 2,3-butadienoate | Phenylboronic acid | 4-Chlorobenzaldehyde | [Pd₂(dba)₃]/P(OPh)₃ | 4-Phenyl-6-(4-chlorophenyl)-α,β-unsaturated δ-lactone | 58 | acs.org |

| 5 | Ethyl 2,3-butadienoate | Phenylboronic acid | 2-Naphthaldehyde | [Pd₂(dba)₃]/P(OPh)₃ | 4-Phenyl-6-(2-naphthyl)-α,β-unsaturated δ-lactone | 55 | acs.org |

dba = dibenzylideneacetone

Rhodium-Catalyzed Multi-Component Reactions

Rhodium catalysts have also proven to be highly effective in promoting multi-component reactions involving allenes and allenic esters, leading to a variety of synthetically useful products. rsc.orgnih.gov These reactions often proceed through different mechanistic pathways compared to their palladium-catalyzed counterparts, thus providing access to complementary sets of molecular scaffolds.

For example, rhodium catalysts can be employed in the amidation of allenes, which can then participate in annulation reactions. The interaction of a rhodium nitrenoid with an allene can generate a 2-amidoallylcation-like intermediate, a versatile species that can undergo [3+2] or [3+3] annulations with suitable partners like aldehydes or nitrones. rsc.org This strategy allows for the rapid construction of nitrogen-containing heterocyclic compounds.

Another significant application of rhodium catalysis is the stereoselective reaction of allenes with organoboronic reagents to produce branched 1,3-alkadienes. nih.gov While not a classical multi-component reaction in the sense of combining three or more distinct starting materials into one product, the ability to modify complex molecules containing an allene moiety in a highly selective manner demonstrates the potential for generating molecular diversity from advanced intermediates.

Table 2: Rhodium-Catalyzed Reactions of Allenes for Molecular Diversity

| Reaction Type | Allene Substrate | Reagents | Catalyst | Product Type | Ref |

| [3+3] Annulation | Substituted Allene | Nitrone, Sulfamate Ester | [Rh₂(esp)₂] | Substituted Piperidine | rsc.org |

| Stereoselective Alkenylation | 1,3-Disubstituted Allene | Methyl pinacol boronic ester | [Cp*RhCl₂]₂ | Branched 1,3-Diene | nih.gov |

| Cycloisomerization | Ene-allene | - | [Rh(I) catalyst] | Tetrahydroazepine | pitt.edu |

esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid Cp = pentamethylcyclopentadienyl*

The ability of this compound and other allenic esters to participate in these and other multi-component coupling reactions underscores their importance as building blocks in modern organic synthesis. The capacity to generate significant molecular complexity and diversity in a single step makes these reactions highly attractive for the discovery of new bioactive molecules and functional materials. nih.gov

Future Research Directions and Emerging Opportunities in Allenic Ester Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary focus of future research is the design of sophisticated catalytic systems capable of precisely controlling the regio- and stereoselectivity of reactions involving allenoates. The development of enantioselective catalysis, in particular, has been a key area of investigation, utilizing chiral Lewis bases and metal complexes to generate valuable chiral molecules. nih.gov

Metal-based catalysts also offer significant opportunities. Gold, rhodium, and palladium complexes have been successfully employed in various allenoate transformations. mdpi.comacs.org For instance, gold-catalyzed cycloadditions of allenoates with triazines have been shown to produce N-heterocyclic compounds in high yields. mdpi.com Palladium catalysis has enabled the oxidative cross-coupling of two different allenes, a reaction that generates functionalized mdpi.comdendralenes by leveraging a directing group on one of the allene (B1206475) substrates to achieve high selectivity. acs.org Future research will aim to develop catalysts that obviate the need for directing groups, and to discover new metal-ligand combinations that can control the multiple potential reaction pathways, such as competing carbocyclization and cross-coupling. rsc.org The development of chiral Lewis acid catalysts, such as chiral oxazaborolidines, for enantioselective [2+2] cycloadditions also represents a promising avenue for creating complex cyclobutane (B1203170) structures with high stereocontrol. mdpi.com

A summary of catalytic approaches for allenoate functionalization is presented in Table 1.

Table 1: Catalytic Systems for Allenoate Reactions

| Catalyst Type | Examples | Key Applications | Reference |

|---|---|---|---|

| Lewis Base (Chiral) | Phosphines, Amines, N-Heterocyclic Carbenes (NHCs) | Enantioselective cycloadditions, generation of zwitterionic intermediates. | nih.govrsc.org |

| Metal-Based | Au, Rh, Pd complexes | Cycloadditions ([5+2], etc.), oxidative cross-coupling. | mdpi.comacs.org |

| Lewis Acid (Chiral) | Oxazaborolidine catalysts | Enantioselective [2+2] cycloadditions. | mdpi.com |

Exploration of Unprecedented Reactivity Modes for Ethyl 5-ethylhepta-3,4-dienoate

Allenes are known for their diverse reactivity, and allenoates like this compound are no exception. mdpi.com While cycloaddition reactions have been well-documented, significant opportunities exist to uncover and harness unprecedented modes of reactivity. mdpi.comnih.gov

Cycloaddition reactions remain a fertile ground for discovery. Beyond the established [2+2] and [4+2] pathways, research into higher-order cycloadditions, such as the Rh(I)-catalyzed [5+2] cycloaddition of allenes with vinylcyclopropanes (VCPs), opens doors to complex bicyclic systems. mdpi.com For a substrate like this compound, the ethyl group at the C5 position introduces steric bulk that could influence the regioselectivity of such cycloadditions, potentially favoring specific isomeric products. Mechanistic studies of [2+2] cycloadditions have revealed complex pathways, including the possibility of two competing concerted pathways that funnel reactants into the same chiral products, a finding that challenges conventional understanding and invites further exploration. nih.govacs.orgnih.gov

Future research is also expected to explore novel hydrofunctionalization reactions. While hydroboration of related unsaturated systems like internal alkynes has shown unconventional trans-addition modes, applying these concepts to allenoates could provide access to densely functionalized and sterically congested allyl silanes and other valuable synthetic intermediates. researchgate.net The unique electronic nature of the allenoate system in this compound could lead to nontraditional reactivity patterns in reactions such as hydroalkynylation and hydrosilylation. researchgate.net The phosphine-catalyzed reaction of an allene with a Brønsted acid can form a phosphonium (B103445) intermediate, which can then be used to forge new C-C bonds via electrophilic addition, representing another versatile reaction mode. nih.gov

Integration of Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

The complexity of allenoate reactions, with their multiple potential pathways and subtle stereochemical outcomes, makes them ideal candidates for investigation using advanced computational modeling. rsc.orgrsc.org Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and rationalizing the origins of selectivity. rsc.orgnih.gov

Computational studies have provided deep insights into the activation of allenoates by Lewis bases, revealing the relative stability of different intermediate adducts and the influence of solvents on reaction outcomes. rsc.org For instance, modeling has shown that while N-heterocyclic carbenes (NHCs) form the most stable adducts with allenoates, this high stability can sometimes hinder catalytic turnover. rsc.org In palladium-catalyzed allene-allene cross-coupling, DFT calculations have been crucial in identifying the rate-determining step (carbopalladation) and explaining the high regioselectivity of the initial C-H bond activation, which experimental studies alone could not resolve. rsc.org

Looking forward, the integration of computational modeling is set to evolve from a retrospective tool for explaining observed results to a predictive engine for discovering new reactions and catalysts. mit.edunih.gov By calculating the energies of frontier orbitals and transition states, models can prescreen potential reactants and catalysts, guiding experimental efforts toward more promising candidates and reducing trial-and-error discovery. mit.edu The development of automated mechanism discovery platforms, which systematically explore reaction path networks, can help rationalize known reactions and uncover unexpected or novel chemical transformations. elsevierpure.com For a specific molecule like this compound, computational models could predict how the C5-ethyl substituent influences transition state geometries and activation barriers in various reactions, thereby forecasting the most likely reaction outcomes. This predictive power can accelerate the development of novel synthetic methods and the application of allenoates in the synthesis of complex molecules. researchgate.netyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.